molecular formula C14H10FN5O B2893476 4-(4-fluorophenyl)-N-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1795087-15-8

4-(4-fluorophenyl)-N-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2893476
CAS No.: 1795087-15-8
M. Wt: 283.266
InChI Key: DTPKEJXHOPBHKT-UHFFFAOYSA-N
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Description

. This compound is a member of the benzamide family and contains a fluorine atom, a tetrazole ring, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-pyridin-4-yl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O/c15-10-3-1-9(2-4-10)12-13(19-20-18-12)14(21)17-11-5-7-16-8-6-11/h1-8H,(H,16,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPKEJXHOPBHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2C(=O)NC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide involves several steps. One common method includes the reaction of 3-fluorobenzoyl chloride with 3-(2H-tetrazol-5-yl)aniline in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and consistency.

Chemical Reactions Analysis

3-Fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like or to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using or , leading to the formation of reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include or .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

3-Fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases or proteases , which are crucial for cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide: can be compared with other similar compounds, such as:

The uniqueness of 3-Fluoro-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide lies in its combination of a fluorine atom and a tetrazole ring, which imparts distinct chemical reactivity and potential biological activities.

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